molecular formula C11H14N6S B15115074 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine

Cat. No.: B15115074
M. Wt: 262.34 g/mol
InChI Key: RNUVXXNUQKNRQG-UHFFFAOYSA-N
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Description

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is an organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine and pyrimidine derivatives. One common method includes the following steps:

    Formation of 3-Methyl-1,2,4-thiadiazole: This can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.

    Coupling with Piperazine: The 3-methyl-1,2,4-thiadiazole is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Addition of Pyrimidine Ring: Finally, the piperazine-thiadiazole intermediate is coupled with a pyrimidine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole or piperazine rings.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known for its ability to cross cellular membranes and interact with enzymes and receptors. This compound may inhibit specific enzymes or bind to receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H14N6S

Molecular Weight

262.34 g/mol

IUPAC Name

3-methyl-5-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C11H14N6S/c1-9-14-11(18-15-9)17-7-5-16(6-8-17)10-12-3-2-4-13-10/h2-4H,5-8H2,1H3

InChI Key

RNUVXXNUQKNRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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